molecular formula C7H13Cl2N3 B2994368 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2225144-58-9

3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2994368
CAS No.: 2225144-58-9
M. Wt: 210.1
InChI Key: GIQPIBLVOHXBRG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a high-purity chemical compound offered as a powder, intended solely for research and development purposes. This dihydrochloride salt form of a substituted pyrazole-amine is designed to enhance solubility and stability for in vitro experimental applications. As a derivative of the pyrazole heterocycle, a scaffold prevalent in medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Researchers are exploring its potential in various fields, including the development of central nervous system (CNS) drug candidates. Structurally related tertiary amine pyrazolones have demonstrated benefits in blood-brain barrier permeation and microsomal stability, making them valuable for neurological research, such as in studies for amyotrophic lateral sclerosis (ALS) . Furthermore, pyrazole derivatives are extensively investigated for their anti-proliferative effects against a range of human cancer cell lines, highlighting the potential of this compound class in oncology research . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-6(8)7(9-10)5-2-3-5;;/h4-5H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQPIBLVOHXBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-58-9
Record name 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Preparation Methods

The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of cyclopropyl hydrazine with methyl ketones under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3-Cyanophenyl Analog
  • Structure: (3S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6) .
  • Key Differences: The 3-cyanophenyl group introduces a strong electron-withdrawing substituent, increasing polarity compared to the parent phenyl compound. Potential applications in targeting enzymes or receptors sensitive to nitrile-containing ligands.
  • Synthesis: Similar Boc-protection strategies but starting from 3-cyanophenyl precursors.
b) 2,4,5-Trifluorophenyl Analog
  • Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8) .
  • Key Differences :
    • Fluorine atoms enhance lipophilicity and metabolic stability, making this analog suitable for drug candidates requiring prolonged bioavailability.
    • The electron-deficient aromatic ring may influence π-π stacking interactions in protein binding.
c) 2,4-Difluorophenyl Analog
  • Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4-difluorophenyl)butanoic acid (CAS: 851307-12-5) .
  • Key Differences :
    • Reduced fluorine substitution compared to the trifluoro analog, balancing lipophilicity and solubility.

Modifications to the Aliphatic Chain

a) 4-Methylpentanoic Acid Analog
  • Structure: (S)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (CAS: 179412-79-4) .
  • Key Differences: Extended carbon chain (pentanoic vs. butanoic acid) increases molecular weight (C₁₁H₂₁NO₄, MW: 245.27) and steric bulk. Methyl branching may alter crystallization behavior and solubility.
b) 3-Oxobutanoate Ester Analog
  • Structure: Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) .
  • Key Differences :
    • Replacement of carboxylic acid with an ethyl ester reduces acidity, making the compound more lipophilic.
    • The 3-oxo group introduces a ketone functionality, enabling further derivatization (e.g., condensation reactions).

Physical Properties

Compound Molecular Formula Molecular Weight Key Features
Parent compound (3R-enantiomer) C₁₅H₂₁NO₄ 291.33 High enantiopurity (98.1% ee), crystalline solid
3-Cyanophenyl analog C₁₆H₁₉N₂O₄ 303.34 Increased polarity due to -CN group
2,4,5-Trifluorophenyl analog C₁₅H₁₈F₃NO₄ 333.30 Enhanced lipophilicity (logP ~2.8)
4-Methylpentanoic acid analog C₁₁H₂₁NO₄ 245.27 Higher solubility in organic solvents due to branching

Stability and Reactivity

  • Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., trifluoroacetic acid) .
  • Storage : Boc-protected compounds are typically stored at -20°C to prevent degradation .
  • Ester vs. Acid Stability : The ethyl ester analog () is more stable in neutral conditions but hydrolyzes to the acid under basic or enzymatic conditions.

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS No. 2225144-58-9) is a heterocyclic compound belonging to the pyrazole family. Its unique structural features, including a cyclopropyl group and an amine functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in scientific research and medicine.

The biological activity of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Target Enzymes : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition leads to a disruption in cellular respiration, which has been linked to fungicidal activity and potential antimalarial effects.
  • Biochemical Pathways : The inhibition of SDH can trigger various downstream effects, impacting metabolic pathways related to energy production and cellular viability. This mechanism is particularly relevant in therapeutic contexts where modulation of metabolic processes is desired.

Biological Activities

Research indicates several notable biological activities associated with 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth positions it as a candidate for developing new antimicrobial agents.
  • Antimalarial Activity : Preliminary studies suggest that the compound exhibits potent antimalarial effects, potentially through its action on the SDH enzyme. This makes it a subject of interest in the ongoing search for effective malaria treatments .

Comparative Analysis

To better understand the biological activity of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-pyrazol-4-amineLacks cyclopropyl groupModerate antimicrobial properties
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amineContains fluorophenyl substitutionEnhanced antimalarial activity
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochlorideSimilar structure with different positioningNotable enzyme inhibition

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride:

  • Antimicrobial Efficacy Study : A study conducted by researchers synthesized various pyrazole derivatives and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing cyclopropyl groups exhibited superior antibacterial activity compared to their non-cyclopropyl counterparts.
  • Antimalarial Research : In another study focusing on antimalarial agents, 3-cyclopropyl derivatives were evaluated for their ability to inhibit Plasmodium falciparum growth. The findings revealed that modifications in the pyrazole structure significantly affected potency, with some derivatives showing EC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of pyrazole derivatives often employs coupling reactions with cyclopropane-containing amines. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in DMSO at 35°C for 48 hours has been reported for structurally similar compounds, yielding ~17.9% product . To improve efficiency, consider:

  • Catalyst Screening : Test alternative copper catalysts (e.g., CuI, CuOAc) to enhance coupling efficiency.
  • Solvent Optimization : Replace DMSO with DMA or DMF to reduce viscosity and improve reaction kinetics.
  • Purification : Use gradient chromatography (ethyl acetate/hexane, 0–100%) to isolate the dihydrochloride salt effectively.

Q. Which spectroscopic methods are most reliable for confirming the structure of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole methyl groups (δ 2.3–2.7 ppm). Aromatic protons typically appear at δ 7.5–8.5 ppm .
  • HRMS (ESI) : Confirm molecular weight with [M+H]⁺ or [M+2HCl+H]⁺ ions. For example, a related compound showed m/z 215.1294 (calc. 215.1289) .
  • X-ray Crystallography : If crystals are obtainable, SHELX programs (e.g., SHELXL) can refine structural parameters, though this requires high-purity samples .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :

  • Counterion Exchange : Replace dihydrochloride with mesylate or tosylate salts to enhance hydrophilicity.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to maintain solubility without cytotoxicity .
  • pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the amine group remains protonated.

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound's stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Cyclopropane rings are prone to ring-opening under strong acids (e.g., HCl > 2M). Monitor degradation via HPLC at 254 nm, comparing retention times of intact vs. degraded product .
  • Basic Conditions : The methyl group on the pyrazole may undergo deprotonation, altering reactivity. Use TLC (silica, chloroform/methanol 9:1) to track stability over 24 hours at pH 9–10 .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyclopropyl with isopropyl) to isolate pharmacophoric groups. For example, fluorine analogs of pyrazole carboxamides showed improved antimicrobial activity .
  • Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) to identify protocol-dependent variability .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., CDK2, PDB: 1HCL). Focus on hydrophobic interactions with the cyclopropyl group and hydrogen bonding with the amine .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–40°) to identify crystalline vs. amorphous phases.
  • DSC : Monitor endothermic peaks (melting points) and exothermic events (decomposition). For example, a related compound melted at 104–107°C .
  • FT-IR : Detect polymorph-specific shifts in N-H stretches (3200–3400 cm⁻¹) and cyclopropyl ring vibrations (600–800 cm⁻¹) .

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